molecular formula C16H12N2O4 B5578361 2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No.: B5578361
M. Wt: 296.28 g/mol
InChI Key: RHPVVHLQCVXXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.07970687 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-amino-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-8-2-4-10(17)7-13(8)18-14(19)11-5-3-9(16(21)22)6-12(11)15(18)20/h2-7H,17H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPVVHLQCVXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The solution of 4.0 g of N-(4-nitro-o-tolyl)-4-carboxyphthalimide in 200 ml of ethyl acetate is hydrogenated over 1.0 g of platinum oxide at 2.5 atm. and about 40° for 50 minutes. The suspension obtained is evaporated, the residue taken up in 50 ml of dimethylformamide, the mixture filtered, the filtrate evaporated and the residue triturated with 100 ml of ethanol, to yield the N-(4-amino-o-tolyl)-4-carboxyphthalimide melting at 280°. Analogously the N-(4-amino-o-tolyl)-4-carbomethoxyphthalimide is prepared, melting after recrystallization from ethyl acetate-diethyl ether at 161°-162°.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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